![molecular formula C23H21ClN4O2 B2496921 N-(3-fenilpropil)-2-(2-(4-clorofenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il)acetamida CAS No. 941939-27-1](/img/no-structure.png)
N-(3-fenilpropil)-2-(2-(4-clorofenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes to achieve the desired molecular framework. For instance, novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing related moieties have been synthesized through interactions involving specific acetamide precursors and various reagents under controlled conditions, showcasing the complexity and diversity of synthetic strategies employed (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using crystallography to understand the arrangement of atoms and the geometry of molecules. For example, crystal structures of C,N-disubstituted acetamides reveal intricate details about hydrogen bonding and intermolecular interactions, which are crucial for understanding the molecular configuration and stability of such compounds (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the acetamide moiety often lead to the formation of complex structures through processes such as S-alkylation, as demonstrated in the synthesis of derivatives involving chloroacetyl chloride and aminopyrazine (Nayak et al., 2013). These reactions underscore the reactive nature of these compounds and their potential for further chemical modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of compounds under various conditions. Although specific data on "2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide" was not found, studies on similar compounds provide insights into methods for analyzing these properties, including X-ray diffraction and thermal analysis, to determine stability and crystallinity.
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with other molecules, are critical for their potential applications in chemistry and related fields. Research into compounds like N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide highlights the complex interplay of functional groups and the resulting chemical behavior (Salian et al., 2017).
Aplicaciones Científicas De Investigación
- Función bioquímica: La 2-(4-clorofenil)pirazolo[1,5-a]pirazin-4(5H)-ona se utiliza como bioquímico en la investigación de proteómica .
- Ciclización UV: Los investigadores han empleado el acoplamiento electroquímico de especies de tetrazol con 2,6-dimetoxiprirazina, seguido de ciclización UV, para sintetizar derivados de 1,2,4-triazolo-pirazina .
- Evaluación biológica: Estos compuestos fueron evaluados por su actividad inhibitoria contra líneas celulares de cáncer (A549, MCF-7 y HeLa) y la cinasa c-Met .
Investigación en Proteómica
Química Sintética
Desarrollo de Fármacos Anticáncer
Investigación Antiviral
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 3-phenylpropyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "phenylacetic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium acetate", "4-chlorophenylhydrazine", "3-phenylpropanol", "sodium hydroxide", "acetic acid", "acetyl chloride", "sodium bicarbonate", "N-(3-phenylpropyl)acetamide" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-3-(ethoxycarbonyl)benzaldehyde", "b. Reaction of 4-chloro-3-(ethoxycarbonyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-chloro-3-(hydrazinylidene)benzaldehyde", "c. Cyclization of 4-chloro-3-(hydrazinylidene)benzaldehyde with phenylhydrazine in the presence of acetic anhydride and sodium acetate to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine", "Step 2: Addition of 3-phenylpropyl group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine with 3-phenylpropanol in the presence of sodium hydroxide and N,N-dimethylformamide to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide", "Step 3: Addition of acetamide group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide with acetyl chloride in the presence of triethylamine and sodium bicarbonate to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide" ] } | |
Número CAS |
941939-27-1 |
Fórmula molecular |
C23H21ClN4O2 |
Peso molecular |
420.9 |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c24-19-10-8-18(9-11-19)20-15-21-23(30)27(13-14-28(21)26-20)16-22(29)25-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,13-15H,4,7,12,16H2,(H,25,29) |
Clave InChI |
AHKYGZIPUQGQCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

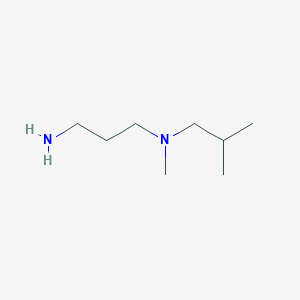
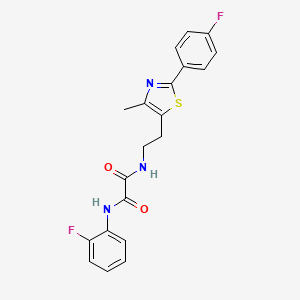


![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
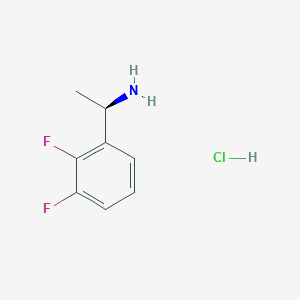
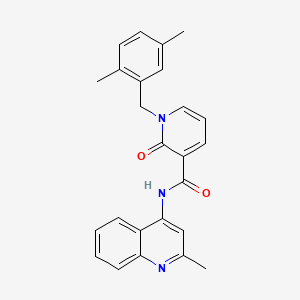
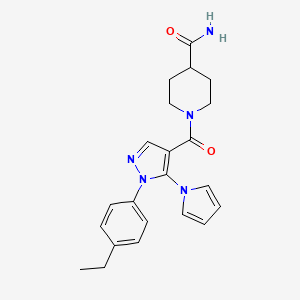

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)